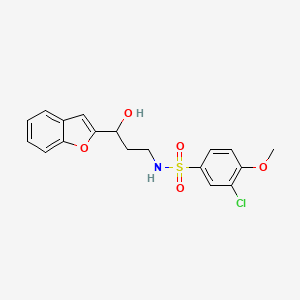

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKZSKOQEWUFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes. The hydroxypropyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with chloromethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with benzofuran derivatives exhibit antiviral properties, particularly against Hepatitis C virus (HCV). A study highlighted the effectiveness of benzofuran-based compounds in inhibiting HCV NS5B RNA-dependent RNA polymerase, suggesting that similar derivatives, including N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide, may possess comparable inhibitory effects .

Table 1: Binding Affinities of Benzofuran Derivatives Against HCV NS5B

| Compound | Binding Affinity (Kcal/mol) |

|---|---|

| Benzofuran-1,2,4-triazole BF-9 | -16.09 |

| Benzofuran-1,2,4-triazole BF-12 | -15.75 |

| N-(3-(benzofuran-2-yl)... | TBD |

Anticancer Properties

The benzofuran scaffold has been associated with anticancer activity through various mechanisms, including the modulation of pathways involved in cell proliferation and apoptosis. Studies have shown that benzofuran derivatives can downregulate p53 and suppress integrin α7, which are critical in cancer metastasis . The application of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide in cancer research could provide insights into its potential as an anticancer agent.

Case Study 1: Inhibition of HCV NS5B

A molecular docking study revealed that benzofuran derivatives exhibit strong binding affinities to the HCV NS5B enzyme. The compound N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide was evaluated using structure-based drug design approaches, indicating promising results in inhibiting viral replication .

Case Study 2: Anticancer Activity in Hepatocellular Carcinoma (HCC)

In vitro studies demonstrated that compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide exhibit anti-metastatic effects on HCC cells by modulating key signaling pathways. This suggests potential therapeutic applications in treating liver cancer .

Conclusion and Future Directions

The compound N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide shows considerable promise in medicinal chemistry, particularly for antiviral and anticancer applications. Continued research into its biological activities and mechanisms will be crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide with structurally or functionally related compounds from the evidence:

Key Observations:

Structural Diversity: The target compound’s benzofuran-sulfonamide hybrid contrasts with pyridine-pivalamide derivatives (e.g., ), which lack aromatic heterocyclic complexity but feature trifluoromethyl or simple hydroxyl groups.

Functional Group Impact :

- Sulfonamide vs. Pivalamide : Sulfonamides are more polar and prone to hydrogen bonding, favoring interactions with enzymatic active sites. Pivalamides (tert-butyl carboxamides) enhance metabolic stability due to steric bulk .

- Chloro vs. Trifluoromethyl : The 3-chloro substituent in the target compound is less electron-withdrawing than the trifluoromethyl group in , which may reduce electrophilicity and off-target reactivity.

However, the pyridine-pivalamide derivatives in are marketed as research intermediates, highlighting divergent use cases. The absence of fluorinated groups (cf. ) may limit blood-brain barrier penetration but improve solubility for peripheral targets.

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a benzofuran moiety linked to a sulfonamide group. The presence of both hydroxypropyl and methoxy substituents contributes to its biological properties.

Research indicates that compounds containing benzofuran and sulfonamide groups often exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Benzofuran derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

Antimicrobial Activity

A study focusing on related benzofuran derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide exhibits cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells by activating caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | Apoptosis via caspase activation |

| Compound B | HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide | A549 (lung cancer) | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

- Study on Anticancer Effects : In a recent study, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide was tested against various cancer cell lines. The results indicated a significant decrease in cell viability, particularly in lung and breast cancer models, with further investigation needed to elucidate the underlying mechanisms .

- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy of similar benzofuran compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain structural modifications enhanced antibacterial activity, suggesting that the sulfonamide group plays a crucial role in bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the benzofuran-sulfonamide scaffold in this compound?

- Methodological Answer : The synthesis typically involves coupling benzofuran intermediates with sulfonamide precursors. For example, sulfonyl chlorides can react with amine-containing benzofuran derivatives under mild conditions (e.g., dichloromethane, 0–25°C) to form sulfonamide bonds . In one protocol, 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with a 3-(benzofuran-2-yl)-3-hydroxypropylamine intermediate using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound .

Q. How is the purity of the compound validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity criteria with C18 columns and acetonitrile/water mobile phases .

- Nuclear Magnetic Resonance (NMR) : Key signals include the benzofuran proton at δ 7.6–7.8 ppm (C2-H), sulfonamide NH at δ 5.9–6.1 ppm (broad), and methoxy group at δ 3.8–3.9 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., ~435.87 g/mol) .

Q. What are the critical safety considerations during handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation from sulfonamide intermediates .

- First aid for exposure: Immediate rinsing with water (15+ minutes for skin/eyes) and medical consultation with SDS documentation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer :

- Benzofuran Modifications : Replace the 3-hydroxypropyl chain with alkyl/aryl groups to assess solubility effects. For instance, shows that methyl or trifluoroethyl substitutions alter NLRP3 inflammasome inhibition .

- Sulfonamide Variations : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 3-chloro-4-methoxy position to enhance binding affinity. Activity is quantified via IC50 assays in THP-1 cells .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions (e.g., NLRP3 ASC domain) .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times with authentic standards. For example, identifies byproducts from incomplete sulfonylation (e.g., residual sulfonic acid at δ 8.1 ppm in ¹H-NMR) .

- Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected signals (e.g., δ 42–45 ppm for unreacted propylamine intermediates) .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry at the 3-hydroxypropyl chiral center .

Q. What experimental designs are suitable for in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetics : Administer the compound (10 mg/kg, oral/IP) in rodent models. Monitor plasma levels via LC-MS/MS to calculate bioavailability and half-life .

- Disease Models : Use LPS-induced inflammation in mice to evaluate NLRP3 pathway inhibition. Measure IL-1β levels (ELISA) in serum and tissues .

- Control Groups : Include benchmark inhibitors (e.g., MCC950) and vehicle controls to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.